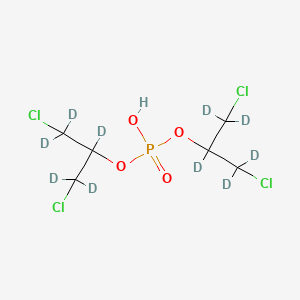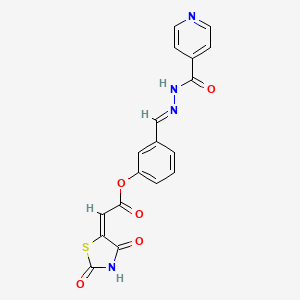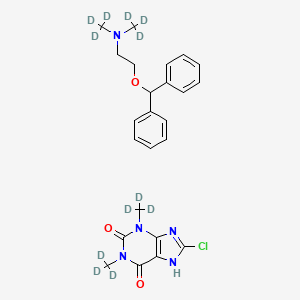
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is an organophosphate compound that is often used as a flame retardant. It is a deuterated form of Bis(1,3-dichloro-2-propyl) Phosphate, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is known for its stability and effectiveness in reducing flammability in various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloro-2-propyl) Phosphate-d10 typically involves the reaction of 1,3-dichloro-2-propanol-d7 with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-dichloro-2-propyl) Phosphate-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphoric acid derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of less oxidized products.
Substitution: This reaction involves the replacement of one or more atoms in the compound with different atoms or groups, often resulting in the formation of new organophosphate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out at low temperatures to prevent side reactions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
Oxidation: The major products include phosphoric acid derivatives and other oxidized organophosphate compounds.
Reduction: The major products include less oxidized organophosphate compounds.
Substitution: The major products include new organophosphate compounds with different substituents.
Scientific Research Applications
Bis(1,3-dichloro-2-propyl) Phosphate-d10 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of organophosphate compounds.
Biology: It is used in studies to understand the metabolism and toxicity of organophosphate flame retardants in biological systems.
Medicine: It is used in research to develop new flame retardant materials for medical devices and equipment.
Industry: It is used in the production of flame retardant materials for various industrial applications, including textiles, plastics, and electronics.
Mechanism of Action
The mechanism of action of Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves its ability to interfere with the combustion process. It acts by releasing phosphoric acid derivatives when exposed to heat, which then form a protective layer on the material’s surface, preventing further combustion. The molecular targets include the reactive sites in the material that are prone to oxidation and combustion.
Comparison with Similar Compounds
Similar Compounds
Tris(1,3-dichloro-2-propyl) Phosphate: Another organophosphate flame retardant with similar properties but different molecular structure.
Triphenyl Phosphate: A widely used flame retardant with different chemical properties and applications.
Bis(2-chloroethyl) Phosphate: Another organophosphate compound with similar flame retardant properties.
Uniqueness
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is unique due to its deuterated form, which provides enhanced stability and allows for its use as a reference standard in analytical studies. Its effectiveness as a flame retardant and its ability to form a protective layer during combustion make it a valuable compound in various applications.
Properties
Molecular Formula |
C6H11Cl4O4P |
|---|---|
Molecular Weight |
330.0 g/mol |
IUPAC Name |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
InChI Key |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
Canonical SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)




![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)





